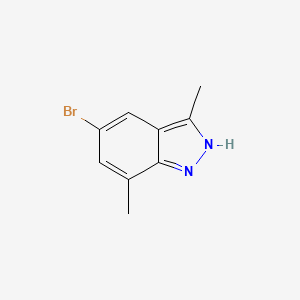

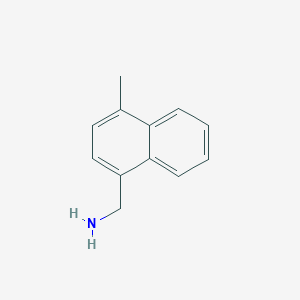

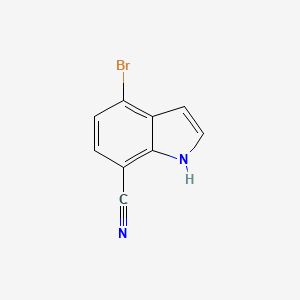

![molecular formula C13H9NOS B1523698 6-(Benzo[b]thiophen-2-yl)pyridin-2-ol CAS No. 1111105-57-7](/img/structure/B1523698.png)

6-(Benzo[b]thiophen-2-yl)pyridin-2-ol

Overview

Description

“6-(Benzo[b]thiophen-2-yl)pyridin-2-ol” is a compound that has been studied for its photophysical properties . It is part of a class of compounds known as 2-Phenylpyridine- and 2-(benzo[b]thiophen-2-yl)pyridine-based o-carboranyl compounds . These compounds have been prepared and fully characterized by multinuclear NMR spectroscopy and elemental analysis .

Synthesis Analysis

The synthesis of this compound involves the preparation of 2-Phenylpyridine- and 2-(benzo[b]thiophen-2-yl)pyridine-based o-carboranyl compounds . The solid-state structure of one of these compounds was determined by single-crystal X-ray diffraction .Molecular Structure Analysis

The molecular structure of “6-(Benzo[b]thiophen-2-yl)pyridin-2-ol” involves major absorption bands that were assigned to π–π* transitions involving the ppy and btp moieties, as well as weak intramolecular charge-transfer (ICT) transitions between the o-carboranes and their aryl groups .Scientific Research Applications

Antimicrobial Applications

6-(Benzo[b]thiophen-2-yl)pyridin-2-ol and its derivatives have shown promising antimicrobial potential against a range of bacteria and fungi. For instance, certain compounds were found to possess significant inhibitory effects against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 6.25 to 50 μg/mL . These findings suggest potential use in developing new antimicrobial agents.

Analgesic and Anti-inflammatory Applications

Thiophene derivatives, including 6-(Benzo[b]thiophen-2-yl)pyridin-2-ol, have been reported to exhibit analgesic and anti-inflammatory properties . This indicates their potential application in pain management and inflammatory conditions.

Antihypertensive Applications

Some thiophene derivatives have been identified to possess antihypertensive effects , which could be explored further for the development of new blood pressure-lowering medications.

Antitumor Applications

There is evidence that thiophene derivatives can exhibit antitumor activity , suggesting a role in cancer research for the development of novel chemotherapeutic agents.

Corrosion Inhibition

Thiophene compounds are also used as inhibitors of corrosion of metals , which could be valuable in industrial applications where metal preservation is crucial.

Material Science Light-Emitting Diodes (LEDs)

In material science, thiophene derivatives are utilized in the fabrication of light-emitting diodes (LEDs) , indicating their importance in the development of advanced electronic devices.

Organic Solar Cells

Thiophene derivatives have been developed as electron donor materials for solution-processed organic solar cells , highlighting their role in renewable energy technologies.

properties

IUPAC Name |

6-(1-benzothiophen-2-yl)-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NOS/c15-13-7-3-5-10(14-13)12-8-9-4-1-2-6-11(9)16-12/h1-8H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGLOSMCLGCAROT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(S2)C3=CC=CC(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60682902 | |

| Record name | 6-(1-Benzothiophen-2-yl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60682902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Benzo[b]thiophen-2-yl)pyridin-2-ol | |

CAS RN |

1111105-57-7 | |

| Record name | 6-(1-Benzothiophen-2-yl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60682902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

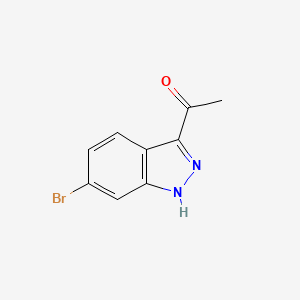

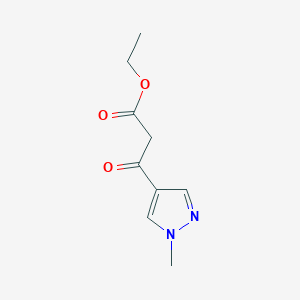

![ethyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-4-carboxylate](/img/structure/B1523631.png)

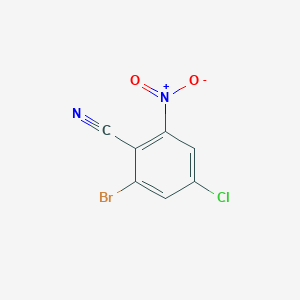

![6-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine hydrochloride](/img/structure/B1523632.png)